molecular formula C13H14Si B7801010 Methyl(diphenyl)silane

Methyl(diphenyl)silane

Cat. No.: B7801010
M. Wt: 198.33 g/mol
InChI Key: FULSRCPEOUATID-UHFFFAOYSA-N
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Description

Methyl(diphenyl)silane, also known as diphenylmethylsilane, is an organosilicon compound with the chemical formula (C6H5)2SiHCH3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a silicon atom bonded to two phenyl groups and one methyl group, making it a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(diphenyl)silane can be synthesized through several methods. One common method involves the reaction of diphenylsilane with methyl chloride in the presence of a catalyst such as aluminum chloride. The reaction proceeds as follows: [ (C6H5)2SiH2 + CH3Cl \rightarrow (C6H5)2SiHCH3 + HCl ]

Another method involves the reduction of diphenyldichlorosilane with lithium aluminum hydride: [ (C6H5)2SiCl2 + LiAlH4 \rightarrow (C6H5)2SiHCH3 + LiCl + AlCl3 ]

Industrial Production Methods

In industrial settings, methyl-diphenyl-silane is typically produced through the direct reaction of silicon with chlorobenzene and methyl chloride in the presence of a copper catalyst. This method allows for large-scale production and is cost-effective .

Chemical Reactions Analysis

Types of Reactions

Methyl(diphenyl)silane undergoes various chemical reactions, including:

    Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated organic compounds, such as alkenes and alkynes.

    Oxidation: The conversion of methyl-diphenyl-silane to silanols or siloxanes using oxidizing agents like hydrogen peroxide.

    Reduction: The reduction of carbonyl compounds to alcohols using methyl-diphenyl-silane as a reducing agent.

Common Reagents and Conditions

    Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used.

    Oxidation: Hydrogen peroxide or other peroxides are used as oxidizing agents.

    Reduction: Catalysts like palladium on carbon (Pd/C) are often employed.

Major Products Formed

Scientific Research Applications

Methyl(diphenyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl-diphenyl-silane involves its ability to donate hydride ions (H-) in chemical reactions. This property makes it an effective reducing agent in organic synthesis. The silicon-hydrogen bond in methyl-diphenyl-silane is relatively weak, allowing for easy transfer of the hydride ion to various substrates. This transfer can lead to the formation of new carbon-silicon bonds or the reduction of carbonyl compounds to alcohols .

Comparison with Similar Compounds

Similar Compounds

    Diphenylsilane: (C6H5)2SiH2

    Methylphenylsilane: C6H5SiH2CH3

    Dimethylphenylsilane: (C6H5)SiH(CH3)2

Uniqueness

Methyl(diphenyl)silane is unique due to its specific combination of phenyl and methyl groups attached to the silicon atom. This structure provides a balance of reactivity and stability, making it suitable for a variety of chemical reactions. Compared to diphenylsilane, which has two hydrogen atoms bonded to silicon, methyl-diphenyl-silane has a methyl group that can participate in additional reactions, enhancing its versatility .

Properties

IUPAC Name

methyl(diphenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Si/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULSRCPEOUATID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776-76-1
Record name Methyldiphenylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=776-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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